KG-655

ARNT PAS-B Ligand Binding NMR Spectroscopy

KG-655, also known as 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6, molecular formula C8H4F6O, molecular weight 230.11) , is a small-molecule ligand of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) Per-ARNT-Sim (PAS)-B domain. It functions by binding to both the β-sheet surface and an internal water-accessible cavity of ARNT PAS-B, thereby interfering with the recruitment of the transcriptional coactivator TACC3 and promoting ARNT PAS-B homodimerization.

Molecular Formula C8H4F6O
Molecular Weight 230.11 g/mol
CAS No. 349-58-6
Cat. No. B1329299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKG-655
CAS349-58-6
Molecular FormulaC8H4F6O
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
InChIInChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
InChIKeyODSXJQYJADZFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KG-655 (CAS 349-58-6) ARNT PAS-B Modulator: Class, Identity, and Procurement Context


KG-655, also known as 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6, molecular formula C8H4F6O, molecular weight 230.11) , is a small-molecule ligand of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) Per-ARNT-Sim (PAS)-B domain [1]. It functions by binding to both the β-sheet surface and an internal water-accessible cavity of ARNT PAS-B, thereby interfering with the recruitment of the transcriptional coactivator TACC3 and promoting ARNT PAS-B homodimerization [1]. KG-655 represents a tool compound for modulating ARNT-mediated signaling pathways, distinct from other ARNT PAS-B ligands in its dual binding modality [1].

Why ARNT PAS-B Ligands Are Not Interchangeable: The Case for KG-655 Differentiation


ARNT PAS-B ligands, including KG-548, KG-655, and KG-279, exhibit distinct binding modes and functional outcomes [1]. While KG-548 binds exclusively to the β-sheet surface, KG-655 uniquely engages both the β-sheet surface and a water-accessible internal cavity, and KG-279 binds only to the internal cavity [1]. These mechanistic differences translate to varying effects on ARNT PAS-B homodimerization and coactivator disruption, which can significantly alter downstream signaling modulation [1]. Therefore, substituting KG-655 with another ARNT PAS-B ligand cannot be assumed to replicate the same molecular or cellular effects, necessitating compound-specific selection based on the experimental objective [1].

Quantitative Differentiation of KG-655: Binding Mode, Homodimerization, and Physicochemical Evidence


KG-655 Exhibits a Dual Binding Mode to ARNT PAS-B, Distinct from KG-548 and KG-279

KG-655 demonstrates a dual binding mode to the ARNT PAS-B domain, engaging both the β-sheet surface and an internal water-accessible cavity, whereas KG-548 binds exclusively to the surface and KG-279 binds only to the internal cavity [1]. NMR chemical shift perturbation experiments revealed that the I458V mutation, which disrupts surface binding, does not abolish internal cavity binding by KG-655, confirming the existence of two distinct binding sites [1].

ARNT PAS-B Ligand Binding NMR Spectroscopy Molecular Docking

KG-655 Promotes ARNT PAS-B Homodimerization to a Lesser Extent Than KG-548

KG-655 promotes ARNT PAS-B homodimerization, but to a lesser extent than KG-548, as determined by diffusion ordered spectroscopy (DOSY) experiments [1]. While both compounds induce homodimerization, the magnitude of the shift toward the dimer state differs quantitatively, providing a tool to titrate the degree of ARNT PAS-B oligomerization [1].

ARNT PAS-B Homodimerization DOSY NMR Protein-Protein Interaction

KG-655 Displays High DMSO Solubility Facilitating In Vitro Assay Preparation

KG-655 demonstrates a solubility of 200 mg/mL in DMSO [1], equivalent to approximately 869.15 mM . This high solubility in a common vehicle supports the preparation of concentrated stock solutions for in vitro assays without the need for specialized solvents or extensive optimization.

Solubility DMSO In Vitro Assays Physicochemical Properties

KG-655 Chemical Identity and Purity Ensure Reproducible Research Outcomes

KG-655 (3,5-Bis(trifluoromethyl)phenol) is supplied with a certified purity of 99.06% . The compound's identity is confirmed by its IUPAC name, molecular formula (C8H4F6O), molecular weight (230.11), InChIKey (ODSXJQYJADZFJX-UHFFFAOYSA-N), and SMILES string (OC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1) . This high purity and rigorous identity verification minimize the risk of off-target effects due to impurities and enhance experimental reproducibility.

Chemical Identity Purity Quality Control Reproducibility

Target Applications of KG-655 Based on Verified Differentiation Evidence


Investigating ARNT PAS-B Dual Binding Mode in HIF-2 and AHR Signaling Pathways

Researchers studying the nuanced roles of ARNT PAS-B surface and internal cavity binding in HIF-2 dimerization, coactivator recruitment, or AHR-mediated transcription can utilize KG-655 as a unique tool compound. Its dual binding mode [1] allows for the simultaneous engagement of both sites, enabling the study of combined effects not achievable with KG-548 (surface-only) or KG-279 (cavity-only). This is particularly relevant for mapping the structural determinants of ARNT PAS-B function and for developing more potent or selective coactivator inhibitors.

Titrating ARNT PAS-B Homodimerization in Cellular Functional Assays

Experiments requiring graded modulation of ARNT PAS-B homodimerization can leverage the differential effects of KG-655 and KG-548. KG-655 promotes homodimerization to a lesser extent than KG-548 [1], providing a means to achieve intermediate levels of dimerization. This allows for dose-response studies or pathway-specific investigations where full homodimerization by KG-548 may lead to undesired or non-physiological signaling outputs.

Developing High-Concentration Stock Solutions for In Vitro Screening Campaigns

High-throughput screening (HTS) or other in vitro assays requiring concentrated compound stocks benefit from KG-655's high DMSO solubility (200 mg/mL) [2]. This property reduces the volume of vehicle required, minimizes potential solvent interference, and simplifies liquid handling automation, making KG-655 a practical choice for large-scale screening of ARNT PAS-B modulators or related pathways.

Technical Documentation Hub

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